Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate
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Overview
Description
Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate is a chemical compound characterized by its trifluoroethoxy group attached to the benzene ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3-hydroxybenzoic acid as the starting material.
Trifluoroethoxylation: The hydroxyl group is substituted with a trifluoroethoxy group using trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Methylation: The carboxylic acid group is then methylated using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoroethoxylation and methylation steps.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoroethoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Derivatives with different functional groups replacing the trifluoroethoxy group.
Scientific Research Applications
Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoroethoxy groups with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate exerts its effects depends on its specific application. For example, in drug design, the trifluoroethoxy group may enhance the compound's ability to bind to molecular targets, such as enzymes or receptors, thereby influencing biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Receptors: It may interact with receptors to modulate biological responses.
Comparison with Similar Compounds
Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate is unique due to its trifluoroethoxy group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
Methyl 2-amino-3-methoxybenzoate: Lacks the trifluoroethoxy group, resulting in different reactivity and biological activity.
Methyl 2-amino-3-chlorobenzoate: Contains a chloro group instead of trifluoroethoxy, leading to different chemical behavior.
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Properties
IUPAC Name |
methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-16-9(15)6-3-2-4-7(8(6)14)17-5-10(11,12)13/h2-4H,5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZXVHDZVNUINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OCC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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